N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)20-9-4-2-8(3-5-9)18-11(19)10-16-6-1-7-17-10/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZQMFBPRGPVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Preparation of Pyrimidine-2-Carbonyl Chloride :
Pyrimidine-2-carboxylic acid is treated with phosphorus oxychloride (POCl₃) under reflux to form the corresponding acyl chloride. This step typically requires 6–8 hours at 80–100°C. - Amine Coupling :
The acyl chloride is reacted with 4-(trifluoromethoxy)aniline in a polar aprotic solvent (e.g., dichloromethane or THF) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. The reaction proceeds at room temperature for 12–24 hours.
Example Protocol
- Reagents : Pyrimidine-2-carboxylic acid (1.0 equiv), POCl₃ (3.0 equiv), 4-(trifluoromethoxy)aniline (1.2 equiv), DIPEA (2.5 equiv).
- Yield : 60–75% after column purification.
Multi-Step Synthesis via Chloropyrimidine Intermediates
A multi-step approach involving chlorination and amination is adapted from thieno[2,3-d]pyrimidine syntheses. This method allows for modular functionalization of the pyrimidine ring.
Stepwise Procedure
- Dichloropyrimidine Synthesis :
Pyrimidine-2,4-diol is treated with excess POCl₃ under reflux to yield 2,4-dichloropyrimidine. Conditions: 10 hours at 110°C. - Regioselective Amination :
The 4-chloro position is substituted with 4-(trifluoromethoxy)aniline in tert-butanol at 60–70°C for 9–10 hours, yielding 4-((4-(trifluoromethoxy)phenyl)amino)-2-chloropyrimidine. - Carboxamide Formation :
The 2-chloro group undergoes nucleophilic substitution with a carboxamide moiety. For example, coupling with potassium cyanate (KOCN) in DMF at 120°C introduces the carboxamide group.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dichloropyrimidine | POCl₃, reflux, 10 h | 55–60 |
| Amination | tert-BuOH, 70°C, 10 h | 70–75 |
| Carboxamide Formation | KOCN, DMF, 120°C, 6 h | 65–70 |
Acyl Chloride-Mediated Coupling
This method, employed in pyrimidine-4-carboxamide syntheses, involves generating an acyl chloride intermediate for direct amidation.
Optimized Protocol
- Acyl Chloride Synthesis :
Pyrimidine-2-carboxylic acid (1.0 equiv) reacts with POCl₃ (3.0 equiv) and catalytic DMF in dichloroethane at 80°C for 3 hours. - Amine Coupling :
The acyl chloride is added dropwise to a solution of 4-(trifluoromethoxy)aniline (1.1 equiv) and DIPEA (2.5 equiv) in THF at 0°C. The mixture warms to room temperature and stirs for 12 hours.
Advantages : High purity (>95% by HPLC) and scalability.
Yield : 80–85% after recrystallization.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times, as demonstrated in pyrimidine carboxamide libraries.
Procedure
- One-Pot Reaction :
Pyrimidine-2-carboxylic acid, 4-(trifluoromethoxy)aniline, and coupling agents (e.g., HATU) are mixed in DMF with DIPEA. - Microwave Conditions :
Irradiated at 160°C for 20–30 minutes under nitrogen.
Yield : 75–80% with >90% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Purity (%) |
|---|---|---|---|---|
| Condensation | 60–75 | 24 h | Moderate | 85–90 |
| Multi-Step | 55–70 | 26 h | Low | 80–85 |
| Acyl Chloride | 80–85 | 15 h | High | 95–98 |
| Microwave-Assisted | 75–80 | 0.5 h | High | 90–95 |
Critical Considerations in Synthesis
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates but may complicate purification.
- Fluorinated Group Stability : The trifluoromethoxy group is sensitive to strong acids/bases; neutral pH conditions are preferred.
- Catalysts : Hunig’s base (DIPEA) improves yields in amidation steps by scavenging HCl.
Chemical Reactions Analysis
Types of Reactions
N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine-2-carboxylic acids, while reduction may produce amine derivatives .
Scientific Research Applications
Pharmaceutical Development
N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide has potential applications in the development of pharmaceuticals due to its ability to interact with biological targets involved in various diseases. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles. For instance, studies have indicated its potential as an anti-cancer agent by inhibiting specific enzymes related to tumor growth .
Biological Research
The compound can be utilized as a tool in biological research to study molecular mechanisms and pathways. Its interactions with biological targets can provide insights into disease processes and therapeutic interventions. Research has shown that similar compounds exhibit activity against bacterial and fungal pathogens, suggesting that this compound may also possess antimicrobial properties .
Case Studies
Several studies have demonstrated the efficacy of this compound in preclinical models:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Key Findings:
- In the A549 lung cancer cell line study, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
- The MCF7 breast cancer study reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase.
- Research on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Industrial Applications
In addition to its pharmaceutical potential, this compound can be utilized in the production of agrochemicals and materials. Its unique properties may enhance the performance and stability of these products, making it valuable in industrial applications .
Mechanism of Action
The mechanism of action of N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- N-(4-methoxyphenyl)pyrimidine-2-carboxamide
- N-(4-chlorophenyl)pyrimidine-2-carboxamide
- N-(4-fluorophenyl)pyrimidine-2-carboxamide
Uniqueness
N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug design and other applications .
Biological Activity
N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethoxy group, which enhances its lipophilicity and may improve its interaction with biological targets. The molecular structure can be represented as follows:
This structural modification is crucial for its pharmacological properties, as it affects the compound's solubility and binding affinity to various biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting specific enzymes involved in tumor growth. Its mechanism of action may involve the disruption of signaling pathways essential for cancer cell proliferation. Studies have shown that similar compounds can effectively target cancer cells, suggesting a promising avenue for further exploration in oncology .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial and fungal pathogens. The presence of the trifluoromethoxy group is believed to enhance its efficacy against microorganisms, making it a candidate for developing new antimicrobial agents .
| Activity Type | Target Pathogen/Cell Type | IC50/EC50 Values |
|---|---|---|
| Anticancer | Various cancer cell lines | Not specified |
| Antibacterial | E. coli, S. aureus | 0.0227 µM |
| Antifungal | A. flavus, A. niger | Not specified |
Synthesis Methods
Several synthesis routes have been reported for this compound. The most common method involves the reaction of 4-aminobenzotrifluoride with 2-chloropyrimidine under controlled conditions. Characterization of the compound is typically performed using spectroscopic techniques such as NMR and mass spectrometry.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study published in Molecules explored the synthesis and biological evaluation of this compound derivatives. The results indicated significant inhibition of tumor cell growth in vitro, with potential pathways involving apoptosis induction and cell cycle arrest. -
Antimicrobial Efficacy :
Another research highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The study reported an IC50 value of 0.0227 µM against E. coli, showcasing its potential as a broad-spectrum antimicrobial agent . -
Structure-Activity Relationship (SAR) :
Investigations into the structure-activity relationship revealed that modifications to the pyrimidine core significantly affect biological activity. For instance, varying substituents on the phenyl ring can enhance or diminish potency against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
